Fenpropimorph-d3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

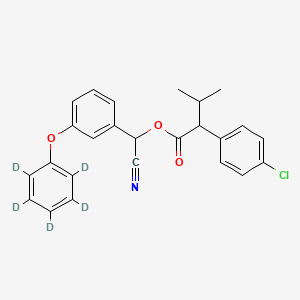

Fenpropimorph is a morpholine-derived fungicide used primarily on cereal crops such as wheat . It disrupts eukaryotic sterol biosynthesis pathways, notably by inhibiting fungal Δ14 reductases . Fenpropimorph is the ISO-approved common name for (±)-cis-4-[3-(4-tert-butylphenyl)-2-methyl-propyl]-2,6-dimethylmorpholine .

Synthesis Analysis

A single-sample preparation method followed by liquid chromatography–tandem mass spectrometry (LC-MS/MS) has been developed for simultaneous determination of fenpropimorph and fenpropimorph acid in six different livestock products . The extraction method was a modification of the quick, easy, cheap, effective, rugged, and safe (QuEChERS) method .

Molecular Structure Analysis

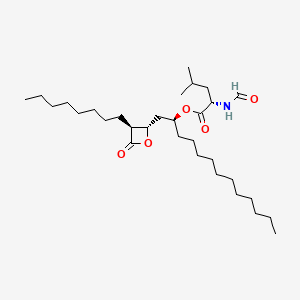

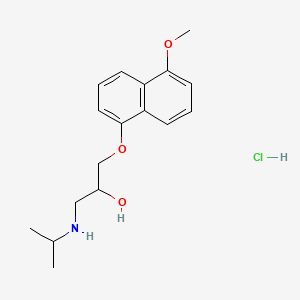

The molecular formula of Fenpropimorph is C20H33NO . The structure of Fenpropimorph can be found in various databases such as ChemSpider .

Chemical Reactions Analysis

Fenpropimorph and Fenpropimorph acid can be simultaneously determined in six different livestock products using a single-sample preparation method followed by LC-MS/MS .

Physical And Chemical Properties Analysis

Fenpropimorph is a colorless liquid with a boiling point of 120 °C (at 0.067 mbar). It has a vapor pressure of 3.5 x 10-3 Pa at 20 °C. The log P (Octanol/Water partition coefficient) is 4.1 (22 °C, pH 7) and 2.6 (22 °C, pH 5). Its solubility in water is 7.3 mg/l (20 °C, pH 4.4) .

Scientific Research Applications

Livestock Product Safety Analysis

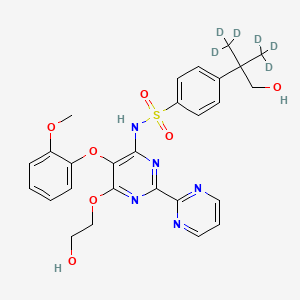

Fenpropimorph-d3 is used in the analysis of livestock products to ensure food safety . A single-sample preparation method followed by liquid chromatography–tandem mass spectrometry (LC-MS/MS) has been developed for the simultaneous determination of fenpropimorph and fenpropimorph acid in six different livestock products . This method is a modification of the quick, easy, cheap, effective, rugged, and safe (QuEChERS) method and has been validated according to the CODEX guidelines .

Phosphorus Translocation Study

Fenpropimorph-d3 has been used in studies to investigate the impact of fungicides on phosphorus translocation by arbuscular mycorrhizal fungi . The study demonstrated that Fenpropimorph-d3 impacted the hyphal branching morphology in Rhizophagus irregularis, which is thought to be involved in phosphorus uptake .

Impact on Non-Target Arbuscular Mycorrhizal Fungi

Fenpropimorph-d3 has been studied for its impact on non-target arbuscular mycorrhizal fungi . The study suggested a tolerance of arbuscular mycorrhizal fungi to the direct application of fenpropimorph even at a concentration above the recommended dose .

Safety And Hazards

Fenpropimorph should be handled with care. Avoid dust formation, breathing mist, gas or vapors. Avoid contact with skin and eyes. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

properties

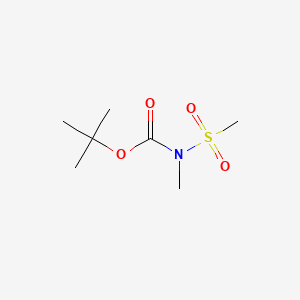

| { "Design of the Synthesis Pathway": "The synthesis of Fenpropimorph-d3 involves the incorporation of three deuterium atoms into the Fenpropimorph molecule. This can be achieved by using deuterated reagents in the synthetic pathway. The synthesis pathway involves the protection of the hydroxyl group, followed by the introduction of deuterium atoms at appropriate positions. The final step involves the deprotection of the hydroxyl group to obtain Fenpropimorph-d3.", "Starting Materials": [ "Fenpropimorph", "Deuterated reagents" ], "Reaction": [ "Protection of the hydroxyl group of Fenpropimorph using a suitable protecting group such as TBDMS", "Introduction of deuterium atoms at appropriate positions using deuterated reagents such as deuterated lithium aluminium hydride (LiAlD4) or deuterated borane (BD3)", "Deprotection of the hydroxyl group to obtain Fenpropimorph-d3 using a suitable deprotecting agent such as TBAF" ] } | |

CAS RN |

1292815-71-4 |

Product Name |

Fenpropimorph-d3 |

Molecular Formula |

C20H33NO |

Molecular Weight |

306.508 |

IUPAC Name |

(2S,6R)-4-[2-[(4-tert-butylphenyl)methyl]-3,3,3-trideuteriopropyl]-2,6-dimethylmorpholine |

InChI |

InChI=1S/C20H33NO/c1-15(12-21-13-16(2)22-17(3)14-21)11-18-7-9-19(10-8-18)20(4,5)6/h7-10,15-17H,11-14H2,1-6H3/t15?,16-,17+/i1D3 |

InChI Key |

RYAUSSKQMZRMAI-ZIDLVMCTSA-N |

SMILES |

CC1CN(CC(O1)C)CC(C)CC2=CC=C(C=C2)C(C)(C)C |

synonyms |

(2R,6S)-rel-4-[3-[4-(1,1-Dimethylethyl)phenyl]-2-(methyl-d3)propyl]-2,6-dimethylmorpholine; cis-4-[3-[4-(1,1-Dimethylethyl)phenyl]-2-(methyl-d3)propyl]-2,6-dimethyl-_x000B_morpholine; cis-4-[3-(4-tert-Butylphenyl)-2-(methyl-d3)propyl]-2,6-dimethyl-_x000B_morphol |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Azido-2,3,5,6-tetrafluoro-N-[3-(trimethoxysilyl)propyl]benzamide](/img/structure/B588153.png)

![1H-Cyclopropa[e]imidazo[1,2-a]pyridine](/img/structure/B588157.png)